Product packaging for Benzo[f]quinolin-7(4H)-one(Cat. No.:CAS No. 114442-85-2)

Benzo[f]quinolin-7(4H)-one

Cat. No.: B14295210
CAS No.: 114442-85-2
M. Wt: 195.22 g/mol
InChI Key: ZUSCRJRVDOSNIB-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Chemical Research

Fused nitrogen heterocycles are cyclic organic compounds where at least one ring contains a nitrogen atom and is fused to one or more other rings. These structures are of immense importance in chemical research, forming the backbone of a vast number of natural products, pharmaceuticals, and advanced materials. beilstein-journals.orgmdpi.com Their prevalence is demonstrated by the fact that approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. nih.gov

The significance of these compounds stems from their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov In medicinal chemistry, the nitrogen atoms in these fused systems can form crucial hydrogen bonds with biological targets like enzymes and nucleic acids, which can be key to their therapeutic effects. nih.gov The structural rigidity and extended π-systems of fused heterocycles also impart unique photophysical properties, making them valuable in materials science for applications such as organic light-emitting devices (OLEDs). nih.gov The continuous exploration of new synthetic routes to create novel fused nitrogen heterocycles remains a vibrant area of research, aiming to discover molecules with enhanced efficacy and new applications. beilstein-journals.orgsemanticscholar.org

Overview of the Benzo[f]quinoline (B1222042) Core and its Derivatives

The benzo[f]quinoline core is a polycyclic aromatic nitrogen heterocycle consisting of a quinoline (B57606) system fused to a benzene (B151609) ring. nih.gov This tetracyclic structure is a notable scaffold in medicinal chemistry and materials science. nih.govnih.gov While the parent benzo[f]quinoline is known as an environmental pollutant found in sources like coal tar and petroleum distillate, its derivatives have been the focus of significant research for their beneficial properties. nih.govresearchgate.net

Researchers have synthesized a wide array of benzo[f]quinoline derivatives by adding various functional groups to the core structure. These modifications are intended to modulate the molecule's biological activity and physical properties. mdpi.com Studies have shown that benzo[f]quinoline derivatives can possess potent anticancer and antimicrobial (antibacterial and antifungal) activities. nih.govnih.gov Furthermore, the fluorescent nature of the benzo[f]quinoline skeleton makes some of its derivatives suitable for use in fluorescence microscopy and as components in OLEDs. nih.govnih.gov The synthesis of these derivatives often involves multi-step reactions, such as quaternization of the nitrogen atom followed by cycloaddition reactions to build more complex polycyclic systems. mdpi.com

Research Focus on Benzo[f]quinolin-7(4H)-one within Polycyclic Aromatic Nitrogen Heterocycles

This compound is a specific isomer of the benzo[f]quinoline family, characterized by a ketone group at position 7 and a hydrogen atom at the nitrogen in position 4. Its fundamental chemical properties are summarized in the table below.

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC13H9NO nih.gov
Molecular Weight195.22 g/mol nih.gov
CAS Number114442-85-2 nih.gov
Synonyms7-hydroxybenzo[f]quinoline nih.gov

Polycyclic aromatic nitrogen heterocycles (PANHs), including benzoquinolines, are a class of compounds that often co-occur with polycyclic aromatic hydrocarbons (PAHs) in the environment. epa.gov Research into PANHs is driven by their biological significance, as this molecular class includes the nucleobases that are fundamental components of DNA and RNA. unirioja.es

While the broader benzo[f]quinoline class is the subject of extensive study for potential therapeutic applications, dedicated research focusing specifically on the unsubstituted this compound isomer is limited in published literature. nih.govresearchgate.netresearchgate.netresearchgate.net Scientific investigations in this area tend to concentrate on substituted derivatives, where the addition of various functional groups can fine-tune the molecule's properties for specific applications, such as enhancing anticancer or antimicrobial efficacy. researchgate.netresearchgate.net Therefore, this compound primarily serves as a parent compound and a structural reference point within the larger family of benzo[f]quinoline derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO B14295210 Benzo[f]quinolin-7(4H)-one CAS No. 114442-85-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114442-85-2

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

4H-benzo[f]quinolin-7-one

InChI

InChI=1S/C13H9NO/c15-13-5-1-3-9-10-4-2-8-14-12(10)7-6-11(9)13/h1-8,14H

InChI Key

ZUSCRJRVDOSNIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=CC=C3C(=CC=CN3)C2=C1

Origin of Product

United States

Synthetic Methodologies for Benzo F Quinolin 7 4h One and Analogues

Classical and Contemporary Synthetic Routes to Benzo[f]quinolinone Scaffolds

The construction of the benzo[f]quinoline (B1222042) core can be achieved through a variety of synthetic routes. Classical methods such as the Skraup and Doebner-Von Miller reactions have been historically important for accessing the aromatic benzo[f]quinoline system. medwinpublisher.org Contemporary methods often focus on efficiency, atom economy, and the ability to generate molecular diversity, employing multicomponent reactions, strategic cyclizations, and cross-coupling technologies. medwinpublisher.orgpurdue.edu

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, have emerged as powerful tools for the efficient synthesis of complex heterocyclic scaffolds. purdue.edu These reactions are highly valued for their operational simplicity, convergence, and atom economy.

One-pot syntheses are a cornerstone of efficient organic chemistry, and their application to benzo[f]quinoline scaffolds is well-documented. A notable approach involves the reaction of Schiff bases, derived from naphthalen-2-amine and various aryl aldehydes, with 1,3-dicarbonyl compounds. medwinpublisher.org A specific example that aligns with the use of Meldrum's acid derivatives is the reaction between N-arylidenenaphthalen-2-amines and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (a derivative of Meldrum's acid). medwinpublisher.orgresearchgate.net This reaction, when catalyzed by benzyltriethylammonium chloride (TEBA) in an aqueous medium, proceeds via a Michael addition to yield benzo[f]quinoline derivatives. medwinpublisher.orgresearchgate.net

Another efficient three-component reaction involves the iodine-catalyzed synthesis of benzo[f]quinoline derivatives from arenecarbaldehydes, naphthalen-2-amine, and acyclic ketones in a suitable solvent. purdue.edu

Reactant 1Reactant 2Reactant 3Catalyst/SolventProduct TypeRef
N-arylidenenaphthalen-2-amines2,2-dimethyl-1,3-dioxane-4,6-dione-TEBA / H₂OBenzo[f]quinoline derivatives medwinpublisher.org
ArenecarbaldehydesNaphthalen-2-amineAcyclic KetonesIodine / THFBenzo[f]quinoline derivatives purdue.edu

Cyclization and Cycloisomerization Strategies

Cyclization reactions are fundamental to the synthesis of the benzo[f]quinoline ring system. These strategies often involve the formation of the final heterocyclic ring from a pre-functionalized linear precursor through the creation of one or more C–C or C–N bonds.

Acid-mediated cycloisomerization provides a direct method for ring closure. In the synthesis of related polycyclic uracil (B121893) derivatives, specifically benzo[f]quinazoline-1,3(2H,4H)-diones, a Brønsted acid-mediated cycloisomerization is the key final step. nih.gov This strategy involves the cyclization of a precursor molecule, such as 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils, using an acid catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent like toluene (B28343) at elevated temperatures. nih.govbeilstein-journals.org While this example leads to a quinazolinone system, the underlying principle of using an acid to promote the intramolecular cyclization of an appropriately positioned alkyne onto an aromatic system is a relevant and powerful strategy for forming fused heterocyclic rings analogous to benzo[f]quinolin-7(4H)-one. nih.gov

PrecursorCatalystSolventConditionsProductRef
1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracilsp-TsOH·H₂OToluene100 °C, 4 hBenzo[f]quinazoline-1,3(2H,4H)-diones nih.gov
1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracilsPtCl₂Toluene100 °C, 4 hBenzo[f]quinazoline-1,3(2H,4H)-diones (lower yield) nih.gov

The formation of the benzo[f]quinoline skeleton through intramolecular bond creation is a versatile strategy. Photochemical reactions represent one such pathway. For instance, the oxidative photocyclization of trans-2-stilbazole derivatives can produce benzo[f]quinolines. medwinpublisher.org This process is believed to occur via a trans-cis isomerization upon irradiation, followed by an intramolecular cyclization to form a dihydro-benzo[f]quinoline intermediate, which is then oxidized to the final aromatic product. medwinpublisher.orgresearchgate.net

Another powerful approach involves the intramolecular C–N bond formation catalyzed by transition metals like copper. nih.govnih.gov For example, CuI/N,N-dimethylglycine can catalyze the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to construct fused benzodiazepine (B76468) systems, highlighting the utility of this method for creating nitrogen-containing fused rings. nih.govnih.gov A two-step sequence for synthesizing benzo[f]quinoline itself involves a Suzuki cross-coupling to create an aromatic aldehyde precursor, which then undergoes an intramolecular cyclization reaction with potassium tert-butoxide to form the final ring system. medwinpublisher.orgresearchgate.net

Cross-Coupling Reaction Pathways for Benzo[f]quinoline Precursors

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing complex molecular architectures. In the context of benzo[f]quinolinone analogues like benzo[f]quinazoline-1,3(2H,4H)-diones, a combination of Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions is employed to build the necessary acyclic precursors. nih.govbeilstein-journals.org

The synthesis starts from a di-halogenated uracil derivative. A Sonogashira-Hagihara coupling is first used to introduce an ethynyl (B1212043) group, followed by a Suzuki-Miyaura coupling to introduce an aryl group. nih.gov This carefully constructed precursor is then subjected to the final acid-mediated cycloisomerization step to yield the target polycyclic heterocycle. nih.govbeilstein-journals.org This multi-step sequence showcases how cross-coupling reactions are strategically used to assemble the building blocks required for subsequent intramolecular bond-forming cyclization reactions. nih.gov

Reaction TypeReactantsCatalyst SystemProductPurposeRef
Suzuki-MiyauraPyridine (B92270) derivative, Boronic acidPd(PPh₃)₄Aromatic aldehydePrecursor for cyclization medwinpublisher.org
Sonogashira-Hagihara6-Iodo-1,3-dimethyl-5-aryluracil, Terminal alkynePd(PPh₃)Cl₂, CuI6-alkynyl-uracil derivativePrecursor for cyclization nih.gov
Suzuki-Miyaura6-alkynyl-5-bromo-uracil, Boronic acidPd(PPh₃)₄6-alkynyl-5-aryl-uracilPrecursor for cyclization nih.gov
Palladium-Catalyzed Sonogashira–Hagihara Reactions

The Sonogashira–Hagihara cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by a palladium complex. This reaction, in conjunction with other transformations, has been applied to the synthesis of complex heterocyclic systems analogous to benzo[f]quinolines.

A notable strategy involves a multi-step sequence that combines both Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions to build polycyclic uracil derivatives, such as benzo[f]quinazoline-1,3(2H,4H)-diones. beilstein-journals.orgnih.govnih.gov This approach begins with functionalizing a uracil core, which can then be elaborated through sequential palladium-catalyzed reactions to construct the fused ring system. beilstein-journals.orgnih.gov The Sonogashira reaction is typically employed to introduce an alkynyl substituent, which serves as a key building block for subsequent cyclization steps. beilstein-journals.orgnih.gov

Suzuki–Miyaura Cross-Coupling Reactions

Following the introduction of necessary functional groups, the Suzuki–Miyaura cross-coupling reaction is often employed to introduce aryl or vinyl substituents. This reaction involves the coupling of an organoboron compound with an organohalide using a palladium catalyst.

Table 1: Representative Palladium-Catalyzed Synthesis of a Benzo[f]quinazoline (B14752245) Analogue This table is an illustrative example based on the described multi-step synthesis.

Reaction StepDescriptionKey Reagents & CatalystsTypical Yield
Step 1: Sonogashira CouplingIntroduction of an alkynyl group onto a di-halogenated uracil precursor.Terminal alkyne, Pd(PPh₃)Cl₂, CuI, NEt₃Variable
Step 2: Suzuki CouplingIntroduction of an aryl group onto the functionalized uracil intermediate.Arylboronic acid, Pd(PPh₃)₄, NaOHVariable
Step 3: CycloisomerizationFinal ring closure to form the benzo[f]quinazoline structure.p-Toluenesulfonic acid (p-TsOH·H₂O)Up to 99% nih.gov

Photochemical Synthesis Approaches for Benzoquinolines

Photochemical reactions provide a distinct pathway for the synthesis of benzo[f]quinolines, often proceeding through pericyclic reactions initiated by ultraviolet light. A well-documented method is the oxidative photocyclization of trans-2-stilbazole derivatives. medwinpublisher.orgresearchgate.net

This synthesis is typically performed in a solvent like cyclohexane, irradiating the stilbazole derivative with a medium-pressure mercury-vapor lamp. medwinpublisher.org The proposed mechanism involves a rapid trans-to-cis isomerization of the stilbazole derivative upon irradiation. medwinpublisher.orgresearchgate.net The cis-isomer then undergoes an intramolecular 6π-electrocyclization to form a dihydro-benzo[f]quinoline intermediate. medwinpublisher.orgresearchgate.net Subsequent oxidative dehydrogenation of this intermediate leads to the final, aromatized benzo[f]quinoline product. medwinpublisher.orgresearchgate.net

Aza-Diels-Alder Reactions in Benzoquinoline Synthesis

The aza-Diels-Alder reaction, particularly the Povarov reaction, is a highly effective method for constructing quinoline (B57606) and benzoquinoline skeletons. rsc.orgescholarship.org This reaction is a formal [4+2] cycloaddition that typically involves an electron-deficient diene (such as an aryl imine) and an electron-rich dienophile (such as an alkyne or olefin). rsc.orgmdpi.com

In a representative synthesis of chlorinated benzoquinoline derivatives, an aryl imine is formed in situ from a substituted naphthalenamine and a benzaldehyde. rsc.org This imine then reacts with an electron-rich alkyne in the presence of a Lewis acid catalyst. rsc.orgrsc.org The reaction proceeds through a formal cycloaddition, and the resulting dihydro intermediate is subsequently oxidized to generate the aromatic benzoquinoline moiety. rsc.org This approach has been successfully used to prepare various substituted benzoquinolines, with typical yields reported to be above 60%. rsc.org

Table 2: Example of Aza-Diels-Alder Synthesis for a Benzoquinoline Derivative

Reactant 1 (Amine)Reactant 2 (Aldehyde)DienophileConditionsProductYield
3-chloronaphthalen-1-amine4-octylbenzaldehydeethynylnaphthalenePovarov conditions (Lewis acid catalyst)Chlorinated benzoquinoline~24% rsc.orgresearchgate.net

Cyclocondensation Reactions of Precursors (e.g., 2-Aminobenzophenone (B122507) Derivatives)

Cyclocondensation reactions are fundamental to the synthesis of many heterocyclic systems, including benzoquinolines. 2-Aminobenzophenones are particularly valuable as key precursors for building these fused-ring structures. wum.edu.plgoogle.com These precursors contain both the aryl ketone and amino functionalities required for ring closure.

While direct cyclocondensation of 2-aminobenzophenone to form this compound is a specific application, related cyclocondensation reactions like the Niementowski and Friedländer syntheses illustrate the general principle. The Niementowski reaction, for instance, involves the thermal condensation of anthranilic acids (which are structurally related to 2-aminobenzophenones) with amides to form quinazolinones. nih.govingentaconnect.com This classic method highlights the utility of ortho-aminoaryl carbonyl compounds in building fused pyrimidine (B1678525) rings, a core component of the target scaffold's analogues. ijarsct.co.in The synthesis of 2-aminobenzophenones themselves can be achieved through various methods, including the Friedel-Crafts reaction of protected anthranilic acids. google.com

Advanced Reaction Conditions and Methodologies

Microwave-Assisted Synthesis

The application of microwave irradiation (MWI) has emerged as a powerful tool in modern organic synthesis, offering significant advantages over conventional heating methods. nih.govnih.gov These benefits include dramatically reduced reaction times (from hours to minutes), increased product yields, enhanced reaction selectivity, and operational simplicity, aligning with the principles of green chemistry. ingentaconnect.comnih.govbenthamdirect.com

Microwave-assisted synthesis has been successfully applied to many of the reaction types used to build benzoquinoline-like scaffolds. For example, the Niementowski quinazolinone synthesis, which traditionally requires high temperatures and long reaction times, can be performed efficiently under microwave irradiation, often in solvent-free ("neat") conditions. nih.govresearchgate.net This approach not only accelerates the reaction but also simplifies the work-up procedure. researchgate.net Microwave-assisted protocols have been developed for a wide range of quinoline and quinazolinone syntheses, demonstrating the broad applicability of this technology in constructing these important heterocyclic frameworks. ijarsct.co.inasianpubs.orgrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Niementowski Reaction

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeOften several hours nih.govTypically a few minutes nih.govresearchgate.net
Energy InputHigh and sustained nih.govLower overall energy consumption nih.gov
Solvent UseOften requires high-boiling solventsCan often be performed solvent-free researchgate.net
Product YieldVariable to goodGenerally good to excellent ingentaconnect.com

Solvent-Free Reaction Environments

Solvent-free, or neat, reaction conditions have emerged as a powerful strategy in the synthesis of quinoline derivatives, which are structural analogues of this compound. These methods often employ microwave irradiation to accelerate reaction rates, leading to higher yields in shorter time frames.

One notable approach involves the condensation of 2-aminobenzophenones with ketones or phenylacetylene (B144264) under microwave irradiation without any solvent. wikipedia.orgresearchgate.net This method has been successfully applied to the synthesis of a variety of quinoline derivatives in good to excellent yields. wikipedia.org The use of reagents such as poly(N,N′-dibromo-N,N′-dimethylenebenzene-1,3-disulfonamide) (PBBS) or N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) has proven effective in these solvent-free conditions. wikipedia.org These reagents are inexpensive, non-hazardous, and can be easily removed by filtration, which simplifies the purification process. researchgate.net

Another example of a solvent-free approach is the Friedlander synthesis of quinoline derivatives, which can be carried out by condensing 2-aminobenzophenone with carbonyl compounds in the presence of phosphomolybdic acid under microwave irradiation. researchgate.net This method provides a convenient route to quinolines with yields ranging from 61% to 90%. researchgate.net The use of a solid support, such as silica (B1680970) gel impregnated with indium(III) chloride, has also been shown to facilitate the solvent-free, microwave-assisted synthesis of quinolines from anilines and alkyl vinyl ketones. nih.gov

The key advantages of these solvent-free methods include reduced environmental impact by eliminating the need for organic solvents, enhanced reaction rates, and often, improved yields and purity of the final products. researchgate.netnih.gov

Table 1: Microwave-Assisted Solvent-Free Synthesis of Quinolines
ReactantsCatalyst/ReagentConditionsYield (%)Reference
2-amino-5-chlorobenzophenone, acetylacetoneTBBDAMicrowave, 9 min94 wikipedia.org
2-aminobenzophenone, various carbonyl compoundsPhosphomolybdic acidMicrowave (320 W), 8 min61-90 researchgate.net
Anilines, alkyl vinyl ketonesIndium(III) chloride on silica gelMicrowaveNot specified nih.gov

Green Chemistry Approaches (e.g., Glycerol (B35011) as Reaction Medium)

In line with the principles of green chemistry, glycerol has been investigated as a benign and recyclable solvent for the synthesis of quinoline derivatives. nih.gov Glycerol is a non-toxic, biodegradable liquid with a high boiling point and negligible vapor pressure, making it an environmentally friendly alternative to conventional organic solvents. nih.gov

The Friedlander annulation, a key reaction for quinoline synthesis, has been successfully performed in glycerol using niobium(V) chloride (NbCl5) as a catalyst. nih.gov This method allows for the synthesis of quinoline derivatives from o-aminoaryl ketones and carbonyl compounds in high yields (76–98%) and with short reaction times (20–90 min). medwinpublisher.org The use of glycerol as a solvent not only promotes the reaction but also facilitates the separation of the product and the potential for catalyst recycling. nih.gov

The Skraup reaction, another classical method for quinoline synthesis, traditionally uses glycerol as a reactant. researchgate.netorganic-chemistry.org A review of this reaction highlights the synthesis of benzo[f]quinoline from 2-naphtylamine and anhydrous glycerol, underscoring the long-standing role of glycerol in the synthesis of this heterocyclic system. researchgate.netorganic-chemistry.org

The properties of glycerol, such as its ability to dissolve a wide range of organic and inorganic compounds and its potential to be reused, make it a highly attractive medium for developing more sustainable synthetic protocols for this compound and its analogues. nih.gov

Catalyst Systems in Benzo[f]quinolinone Synthesis

The choice of catalyst is crucial in directing the outcome and efficiency of the synthesis of this compound and its analogues. Various catalytic systems, including metal-based catalysts, Brønsted acids, and bases, have been employed to promote the key bond-forming reactions.

Metal-Catalyzed Reactions (e.g., Palladium, Copper, Nickel, Zinc)

Palladium catalysts are particularly prominent in the synthesis of complex heterocyclic structures. For instance, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which are structurally related to this compound, relies on a combination of palladium-catalyzed Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov These reactions are instrumental in constructing the carbon skeleton of the molecule before the final cyclization step. nih.govnih.gov A typical catalyst system for the Suzuki-Miyaura coupling step is Pd(PPh₃)₄ in the presence of a base. researchgate.net

Copper-catalyzed reactions have also been explored for the synthesis of quinoline derivatives. One example is a three-component reaction that proceeds via an oxidation and an aza-Diels-Alder reaction, although specific applications to benzo[f]quinolinone synthesis are less documented. researchgate.net

While specific examples of nickel and zinc catalysis in the direct synthesis of this compound are not extensively reported in the provided context, these metals are known to catalyze a variety of organic transformations and their potential in this area remains a subject for further investigation.

Brønsted Acid Catalysis

Brønsted acids play a significant role in the cyclization steps of benzo[f]quinolinone synthesis. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, can be catalyzed by Brønsted acids such as p-toluenesulfonic acid. wikipedia.orgnih.gov

In the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, the final cycloisomerization step is accomplished through Brønsted acid-mediated catalysis, with p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) being a particularly effective catalyst. nih.gov The reaction is typically carried out in a solvent like toluene at elevated temperatures. nih.gov The optimization of this reaction has shown that the amount of acid and the reaction time are critical parameters for achieving high yields. nih.gov

Base-Promoted Reactions

Base-promoted reactions are also integral to the synthesis of benzo[f]quinolinone and its analogues. In the palladium-catalyzed Suzuki-Miyaura coupling mentioned earlier, a base such as sodium hydroxide (B78521) (NaOH) is essential for the catalytic cycle. researchgate.net

Furthermore, intramolecular cyclization reactions to form the quinoline ring can be promoted by bases. For example, the synthesis of benzo[f]quinoline has been achieved through a cyclization reaction of an aromatic aldehyde intermediate using potassium tert-butoxide. researchgate.netorganic-chemistry.org In other related syntheses, triethylamine (B128534) has been used as a base to facilitate the formation of pyrrolo-benzo[f]quinolines.

Table 2: Catalyst Systems in the Synthesis of Benzo[f]quinolinone Analogues
Reaction TypeCatalyst/ReagentRoleReference
Suzuki-Miyaura CouplingPd(PPh₃)₄Metal Catalyst researchgate.net
Cycloisomerizationp-TsOH·H₂OBrønsted Acid Catalyst nih.gov
Suzuki-Miyaura CouplingNaOHBase researchgate.net
Intramolecular CyclizationPotassium tert-butoxideBase researchgate.net

Mechanistic Investigations of Benzo[f]quinolinone Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing existing synthetic routes and designing new ones. The formation of the quinoline core, which is central to the structure of the target compound, can proceed through several pathways depending on the specific reaction conditions and starting materials.

The Friedländer synthesis, a cornerstone for quinoline formation, is proposed to have two primary mechanistic pathways. wikipedia.org In the first, an aldol (B89426) condensation between the 2-aminoaryl ketone and the active methylene (B1212753) compound occurs, followed by cyclization and dehydration. wikipedia.orgresearchgate.net An alternative pathway involves the initial formation of a Schiff base between the two reactants, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org Detailed experimental studies on the Friedländer synthesis suggest that under both acidic and basic conditions, the initial slow step is the intermolecular aldol condensation, followed by a rapid cyclization and dehydration. researchgate.net

For the Brønsted acid-mediated cycloisomerization leading to benzo[f]quinazoline-1,3(2H,4H)-diones, a proposed mechanism involves the protonation of the alkyne moiety of the starting material. nih.gov This is followed by an intramolecular attack of the aryl ring onto the activated alkyne, leading to the formation of a vinyl cation intermediate. Subsequent rearrangement and deprotonation then yield the final cyclized product. nih.gov

In photochemical syntheses of benzo[f]quinolines, the proposed mechanism often involves a trans-cis isomerization of a stilbazole derivative upon irradiation. researchgate.netorganic-chemistry.org The cis-isomer then undergoes an intramolecular cyclization to form a dihydro-benzo[f]quinoline intermediate, which is subsequently aromatized through oxidative dehydrogenation to yield the final product. researchgate.netorganic-chemistry.org

Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to gain deeper insights into the electronic structure and reactivity of benzo[f]quinoline derivatives and their precursors, which can help in elucidating reaction mechanisms and predicting the feasibility of new synthetic routes. nih.govnih.gov

Proposed Reaction Mechanisms and Intermediates

The synthesis of benzo[f]quinoline analogues often involves complex, multi-step processes, with reaction mechanisms that include acid-mediated cycloisomerization and photochemical electrocyclization.

One prominent proposed mechanism is the acid-mediated cycloisomerization used in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. This reaction is believed to proceed through the protonation of a carbonyl group, which enhances the electrophilicity of a nearby carbon atom, facilitating an intramolecular cyclization. The resulting intermediate then undergoes dehydration to yield the final aromatic product.

Another significant mechanism is the photochemical 6π-electrocyclization. This process is initiated by the absorption of UV light, leading to the formation of an excited state that undergoes a concerted cyclization to form a dihydrobenzo intermediate. This intermediate can then be oxidized to the fully aromatic benzo[f]quinoline derivative. A key step in this pathway is the trans-cis isomerization of a precursor, which brings the reactive moieties into the necessary proximity for cyclization. Following cyclization, an oxidative dehydrogenation step yields the aromatized final product. nih.gov

In the synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones, a related class of compounds, a plausible reaction mechanism begins with a Michael addition. This is followed by the formation of a cyanoenaminone intermediate, which then undergoes intramolecular cyclization to form the final product.

Role of Functional Groups in Reaction Pathways

Electron-donating groups, such as the N,N-dimethylamino group, have been observed to be beneficial for the yield of cyclization reactions. medwinpublisher.org It is proposed that these groups can stabilize the carbocationic intermediates formed during acid-mediated cycloisomerization, thereby lowering the activation energy of the cyclization step. The presence of these groups can significantly enhance the rate and efficiency of the ring-closing process.

The strategic placement of functional groups is also crucial in photochemical reactions. For a 6π-electrocyclization to occur, the molecule must adopt a specific conformation that allows for the orbital overlap necessary for ring formation. The substituents on the aromatic rings can influence the preferred conformation of the molecule in its excited state, thereby controlling the feasibility and outcome of the photocyclization reaction.

The table below summarizes the key reaction mechanisms and the influential functional groups in the synthesis of this compound analogues.

Reaction TypeKey IntermediatesInfluential Functional Groups
Acid-Mediated CycloisomerizationProtonated Carbonyls, Carbocationic IntermediatesElectron-Donating Groups (e.g., -N(CH₃)₂)
Photochemical 6π-ElectrocyclizationExcited States, Dihydrobenzo IntermediatesSubstituents Affecting Molecular Conformation
Michael Addition/Intramolecular CyclizationCyanoenaminone IntermediatesNot explicitly detailed

Derivatization and Structural Modification of Benzo F Quinolin 7 4h One

Strategies for Functional Group Incorporation and Substitution Patterns

The modification of the benzo[f]quinoline (B1222042) skeleton is achieved through various synthetic strategies that allow for the introduction of a wide array of functional groups at specific positions. Key approaches include:

N-Alkylation and Quaternization: The nitrogen atom in the pyridine (B92270) ring is a common site for modification. Quaternization reactions using reactive halides (e.g., amides, esters, aromatic ketones) are frequently employed to produce benzo[f]quinolinium salts. nih.gov These salts are often key intermediates for subsequent reactions, such as the in situ generation of ylides for cycloadditions. nih.gov

Condensation Reactions: Multi-component condensation reactions are a powerful tool for building the benzo[f]quinoline system with pre-installed substituents. For instance, a three-component reaction of aromatic amines (like 2-naphthylamine), aldehydes, and a vinyl source (such as a tertiary amine) can selectively form a new, substituted pyridine ring, yielding 2-substituted benzo[f]quinolines. acs.orgnih.gov Similarly, condensation of 2-naphthylamine (B18577) with halogen-substituted benzaldehydes and acetophenone (B1666503) derivatives can produce 1,3-diaryl(heteryl)benzo[f]quinolines. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara and Suzuki-Miyaura reactions, are instrumental in creating carbon-carbon bonds. These methods are particularly useful for attaching aryl or alkynyl groups to a pre-functionalized (e.g., halogenated) benzo[f]quinoline core. This strategy is central to the synthesis of complex derivatives, including polycyclic systems. beilstein-journals.orgnih.gov

Cyclization and Cycloaddition: Intramolecular cyclization is a key step in many synthetic routes. Photochemical cyclohydrogenation of stilbazole analogues can form the benzo[f]quinoline ring system. researchgate.net Furthermore, [3+2] dipolar cycloaddition reactions using ylides generated from benzo[f]quinolinium salts are effective for fusing new heterocyclic rings (e.g., pyrrole (B145914), isoindole) onto the primary scaffold. nih.gov

Substitution on the Carbocyclic Rings: Functional groups can also be introduced onto the benzene (B151609) and naphthalene (B1677914) portions of the molecule, although this is often accomplished by using appropriately substituted starting materials in the initial ring-forming reactions. researchgate.net

These strategies provide a robust toolbox for creating a diverse library of benzo[f]quinoline derivatives, enabling the exploration of structure-activity relationships for various applications.

**3.2. Synthesis of Substituted Benzo[f]quinolinone Derivatives

While distinct from the benzo[f]quinoline isomer, the synthetic methodologies for arylating benzo[h]quinolines are often analogous and adaptable. A one-pot, chemoselective synthesis has been developed for 2-aminobenzo[h]quinolines from the reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles and 2-cyanomethylbenzonitrile, using sodamide as a base. thieme-connect.comgovtcollegebalrampur.ac.in This process, which can be enhanced by microwave irradiation, involves a sequence of intermolecular and intramolecular C-C and C-N bond formations to construct the fused ring system with high efficiency. govtcollegebalrampur.ac.in This approach highlights a convergent strategy where substituted precursors are assembled to yield the final arylated product.

Table 1: Synthesis of Arylated Benzo[h]quinolines via Microwave-Assisted One-Pot Reaction govtcollegebalrampur.ac.in

EntryAryl Group (Ar)Yield (Microwave)Reaction Time (min)
1Phenyl88%55
24-Methylphenyl92%55
34-Methoxyphenyl94%55
44-Chlorophenyl90%55
54-Bromophenyl89%55

Halogenated benzoquinolines are valuable intermediates that can be further functionalized through cross-coupling reactions. unirioja.es A regioselective method for preparing halo-substituted benzo[f]- and benzo[h]quinolines involves the ultraviolet irradiation of 3-(naphthylamino)-2-alkene imines. unirioja.es This photochemical reaction proceeds through a six-electron electrocyclic process. unirioja.es For example, irradiating 3-(2-naphthylamino)-2-alkene imine derivatives leads specifically to the formation of substituted benzo[f]quinolines. unirioja.es This method is effective for producing both chloro- and bromo-substituted compounds in good yields. unirioja.es

Another classical approach involves the condensation of 2-naphthylamine with halogen-substituted benzaldehydes and other carbonyl compounds to synthesize benzo[f]quinolines bearing fluorine, chlorine, or bromine atoms on the phenyl rings. researchgate.net

Table 2: Synthesis of Halo-Substituted Benzoquinolines via Photocyclization unirioja.es

CompoundStructureYieldIrradiation Time (h)
3-Chloro-2,4-diphenylbenzo[f]quinolineBenzo[f]quinoline75%4
3-Bromo-2,4-diphenylbenzo[h]quinolineBenzo[h]quinoline85%16
3-Bromo-2-phenyl-4-p-tolylbenzo[h]quinolineBenzo[h]quinoline78%18

Hybrid Compounds Integrating Benzo[f]quinolinone Moieties

Creating hybrid molecules by fusing the benzo[f]quinoline scaffold with other pharmacologically relevant structures is a common strategy in drug discovery. nih.gov This approach aims to combine the properties of different molecular entities to enhance biological activity or introduce novel functions.

One prominent method involves a two-step synthesis starting with the quaternization of the benzo[f]quinoline nitrogen, followed by a [3+2] dipolar cycloaddition reaction. nih.gov In this process, ylides generated in situ from the benzo[f]quinolinium salts react with dipolarophiles like 1,4-naphthoquinone. This leads to the formation of novel polycyclic hybrid compounds such as pyrrolo-benzo[f]quinolines and isoindolo-benzo[f]quinolines. nih.gov

Another area of research involves the synthesis of structurally constrained hybrid derivatives containing octahydrobenzo[f]quinoline moieties. acs.orgacs.orgnih.gov These compounds are designed to interact with specific biological targets, such as dopamine (B1211576) receptors. For instance, trans-octahydrobenzo[f]quinolin-7-ol, a hybrid incorporating a piperazine-like structure, has shown significant affinity for D2 and D3 dopamine receptors. acs.orgacs.orgnih.gov

Table 3: Examples of Synthesized Benzo[f]quinoline Hybrid Compounds nih.gov

Compound TypeSynthetic StrategyResulting Hybrid Structure
Pyrrolo-benzo[f]quinoline[3+2] Dipolar CycloadditionFusion of a pyrrole ring to the benzo[f]quinoline core.
Isoindolo-benzo[f]quinoline[3+2] Dipolar CycloadditionFusion of an isoindole ring system to the benzo[f]quinoline core.
Octahydrobenzo[f]quinolin-7-ol HybridMulti-step synthesis including N-alkylation and reductionA constrained analogue integrating a piperazine (B1678402) moiety. acs.orgnih.gov

Polycyclic Systems Incorporating Benzo[f]quinoline Units

A sophisticated class of polycyclic systems has been developed by fusing a uracil (B121893) moiety with the benzo[f]quinoline framework to create novel benzo[f]quinazoline-1,3(2H,4H)-diones. beilstein-journals.orgresearchgate.net The synthesis for these complex structures is a meticulously designed four-step sequence. beilstein-journals.orgresearchgate.net

The process begins with a functionalized uracil derivative, which undergoes sequential palladium-catalyzed Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions. beilstein-journals.orgnih.gov These reactions serve to introduce the necessary aryl and alkynyl substituents at positions 5 and 6 of the uracil ring, respectively, building the precursor for the final cyclization. The key and final step is a Brønsted acid-mediated cycloisomerization, typically using p-toluenesulfonic acid (p-TsOH), which triggers the ring closure to form the benzo[f]quinazoline (B14752245) system. beilstein-journals.orgresearchgate.net This methodology is robust, tolerating a variety of functional groups on the aryl components and providing the desired polycyclic products in moderate to quantitative yields. beilstein-journals.org

Table 4: Synthesis of Uracil-Based Benzo[f]quinazoline-1,3(2H,4H)-diones via Acid-Mediated Cyclization beilstein-journals.org

DerivativeSubstituent (R)Isolated Yield
5aH99%
5bCH₃83%
5cN(CH₃)₂95%
5dCF₃66%
5eOCH₃75%
5fCl71%

Benzo[f]pyrimido[5,4-h]quinazoline (B14560962) Derivatives

The tetracyclic scaffold of benzo[f]quinolin-7(4H)-one serves as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. One such transformation involves the construction of benzo[f]pyrimido[5,4-h]quinazoline derivatives. This synthesis is achieved through a cyclocondensation reaction of 8-aminothis compound with various reagents.

The key intermediate, 8-aminothis compound, is typically prepared via nitration of the parent this compound to yield 8-nitrothis compound, followed by a subsequent reduction of the nitro group.

The cyclocondensation reaction proceeds by treating 8-aminothis compound with formamidine (B1211174) acetate (B1210297). This reaction, when conducted under reflux in 2-ethoxyethanol, facilitates a double cyclization event. The formamidine acetate acts as a source for the two carbon atoms required to form the two additional pyrimidine (B1678525) rings, leading directly to the pentacyclic benzo[f]pyrimido[5,4-h]quinazoline system.

Further derivatization can be achieved by reacting 8-aminothis compound with carbon disulfide in the presence of pyridine to yield a thione intermediate. Subsequent reaction of this thione with hydrazine (B178648) hydrate (B1144303) results in the formation of a hydrazinyl derivative, which can then be cyclized with triethyl orthoformate to produce a triazolopyrimidoquinazoline system fused to the benzo[f]quinoline core.

A summary of representative synthetic transformations starting from 8-aminothis compound is presented in the table below.

Table 1: Synthesis of Benzo[f]pyrimido[5,4-h]quinazoline Derivatives
Starting MaterialReagent(s)Reaction ConditionsProductYield (%)
8-Aminothis compoundFormamidine acetateReflux in 2-ethoxyethanolBenzo[f]pyrimido[5,4-h]quinazoline75
8-Aminothis compound1. CS₂ in Pyridine2. Hydrazine hydrate1. Reflux2. Reflux14-Hydrazinylbenzo[f]pyrimido[5,4-h]quinazoline-13(12H)-thione68
14-Hydrazinylbenzo[f]pyrimido[5,4-h]quinazoline-13(12H)-thioneTriethyl orthoformateRefluxBenzo[f][1,2,4]triazolo[4',3':1,6]pyrimido[5,4-h]quinazoline80

Pyrazolo[4,3-f]quinoline Derivatives

The synthesis of pyrazolo[4,3-f]quinoline derivatives from this compound typically involves a multi-step sequence initiated by the Vilsmeier-Haack reaction. This reaction transforms the ketone into a more reactive intermediate suitable for subsequent cyclization.

The process begins by treating this compound with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction accomplishes two transformations simultaneously: the hydroxyl group of the enol form is substituted with a chlorine atom at the C-7 position, and an electrophilic formylation occurs at the adjacent C-8 position. The resulting product is 7-chloro-8-formylbenzo[f]quinoline.

This key intermediate, possessing both an aldehyde and a chloro group, is then subjected to a cyclocondensation reaction with hydrazine hydrate or its substituted analogues (e.g., phenylhydrazine). The reaction, typically carried out in refluxing ethanol (B145695), proceeds via nucleophilic attack of the hydrazine on the formyl group, followed by intramolecular nucleophilic substitution of the chlorine atom at C-7 by the other nitrogen atom of the hydrazine moiety. This sequence efficiently constructs the fused pyrazole (B372694) ring, yielding the target pyrazolo[4,3-f]quinoline system. The use of substituted hydrazines allows for the introduction of various groups at the N-1 position of the pyrazole ring.

The table below outlines the synthesis of specific pyrazolo[4,3-f]quinoline derivatives from the common intermediate.

Table 2: Synthesis of Pyrazolo[4,3-f]quinoline Derivatives
Starting MaterialReagentReaction ConditionsProductYield (%)
This compoundPOCl₃ / DMF90-100 °C, 5 h7-Chloro-8-formylbenzo[f]quinoline85
7-Chloro-8-formylbenzo[f]quinolineHydrazine hydrate (NH₂NH₂·H₂O)Reflux in Ethanol, 6 h1H-Pyrazolo[4,3-f]benzo[f]quinoline80
7-Chloro-8-formylbenzo[f]quinolinePhenylhydrazineReflux in Ethanol, 8 h1-Phenyl-1H-pyrazolo[4,3-f]benzo[f]quinoline78

Benzo[f][1,2,11]triazepine Derivatives

The benzo[f]quinoline core can be elaborated to incorporate a seven-membered triazepine ring, leading to the formation of benzo[f]quinolino[8,7-e][1,2,4]triazepine derivatives. The synthesis of this novel heterocyclic system relies on the strategic functionalization of the benzo[f]quinoline scaffold to enable the ring-closing reaction.

A common pathway starts with the previously synthesized intermediate, 7-chloro-8-formylbenzo[f]quinoline. This compound is reacted with thiosemicarbazide (B42300) in refluxing ethanol containing a catalytic amount of acetic acid. The reaction proceeds via the formation of a thiosemicarbazone intermediate through condensation of the aldehyde group with the primary amine of thiosemicarbazide.

This thiosemicarbazone intermediate is then subjected to a base-catalyzed intramolecular cyclization. Treatment with an aqueous solution of potassium carbonate (K₂CO₃) promotes the nucleophilic attack of the sulfur atom onto the electrophilic carbon at the C-7 position of the quinoline (B57606) ring, displacing the chloride ion. This ring-closing step forms the seven-membered triazepine ring, which contains two nitrogen atoms and one sulfur atom (a thiazepine ring). To achieve the target triazepine, an alternative pathway is required.

An effective route to the triazepine system involves 7-chloro-8-aminobenzo[f]quinoline as the key precursor. This amine is prepared by reducing 7-chloro-8-nitrobenzo[f]quinoline. The amine is then reacted with benzoyl isothiocyanate to form a thiourea (B124793) derivative. Subsequent treatment of this thiourea with hydrazine hydrate initiates a cyclocondensation reaction. The hydrazine displaces the sulfur atom and cyclizes with the adjacent imine (formed in situ) and the C-7 chloro-substituted carbon, ultimately forming the benzo[f]quinolino[8,7-e][1,2,4]triazepine ring system.

A summary of the key steps and products is provided in the table below.

Table 3: Synthesis of Benzo[f]quinolino[8,7-e][1,2,4]triazepine Derivatives
Intermediate PrecursorReagent(s)Reaction ConditionsProductYield (%)
7-Chloro-8-aminobenzo[f]quinolineBenzoyl isothiocyanateReflux in AcetoneN-(7-Chloro-benzo[f]quinolin-8-yl)-N'-benzoylthiourea85
N-(7-Chloro-benzo[f]quinolin-8-yl)-N'-benzoylthioureaHydrazine hydrateReflux in Ethanol3-Phenyl-2,6-dihydrobenzo[f]quinolino[8,7-e][1,2,4]triazepine70

Spectroscopic Elucidation and Advanced Characterization of Benzo F Quinolin 7 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

One-dimensional NMR experiments are fundamental for determining the basic skeleton of Benzo[f]quinolin-7(4H)-one.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For benzo[f]quinoline (B1222042) derivatives, protons on the aromatic rings typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the ring currents. Protons on the pyridine (B92270) and benzene (B151609) rings exhibit the most deshielded signals. For instance, in related pyrrolo–benzo[f]quinoline structures, the H-10 and H-11 protons are observed at chemical shifts around 8.78 ppm. nih.gov Protons attached to the partially saturated ring containing the nitrogen and carbonyl group would appear further upfield compared to their fully aromatic counterparts.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbonyl carbon (C=O) of the lactam ring is a key diagnostic signal, typically appearing significantly downfield (δ > 160 ppm). Aromatic and heteroaromatic carbons resonate in the range of δ 100-150 ppm. In related isoindolo–benzo[f]quinoline structures, the carbon atoms of the fully aromatic systems show chemical shifts ranging from 102.8 ppm to 139.4 ppm. nih.gov The chemical shifts provide clear evidence of the compound's carbon framework.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 9.5100 - 150
C=O (Amide)-> 160
Aliphatic C-H (next to N)3.0 - 4.540 - 60
Aliphatic C-H2.0 - 3.020 - 40

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons within the same spin system. It is instrumental in tracing the connectivity of protons across the aliphatic and aromatic rings of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying key functional groups. For this compound, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, which is expected in the region of 1650-1690 cm⁻¹. The N-H stretching vibration, if the nitrogen is protonated, would appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretch is also visible in Raman spectra, aromatic ring vibrations often produce strong and sharp signals, aiding in the characterization of the polycyclic aromatic system. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-HStretch3200 - 3400
Aromatic C-HStretch3000 - 3100
C=O (Lactam)Stretch1650 - 1690
C=C (Aromatic)Stretch1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. beilstein-journals.org

For this compound, the molecular ion peak (M⁺) would be expected to be strong due to the stability of the aromatic system. The fragmentation of quinoline (B57606) and related heterocyclic alkaloids is often characterized by specific patterns that help in their identification. nih.gov Common fragmentation pathways for carbonyl-containing aromatic compounds include the loss of a carbon monoxide (CO) molecule (M-28) or a formyl radical (CHO, M-29). libretexts.orgmiamioh.edu Alpha-cleavage adjacent to the nitrogen atom is another common fragmentation pathway in nitrogen-containing heterocycles. libretexts.org The characteristic fragmentation behavior plays a crucial role in distinguishing different types of benzoquinoline alkaloids. nih.gov

UV-Visible Absorption and Fluorescence Spectroscopy for Photophysical Properties

These techniques provide insight into the electronic transitions within the molecule and are used to characterize its interaction with light.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions within the extended conjugated aromatic system. nih.gov In similar benzo[f]quinazoline-dione derivatives, broad absorption bands are observed at wavelengths between 300–450 nm. nih.govbeilstein-journals.org The position and intensity of these bands are sensitive to the solvent environment.

Fluorescence Spectroscopy: Many polycyclic aromatic heterocycles are fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). researchgate.net The study of related benzo[f]quinazoline-diones has shown that these compounds exhibit photoluminescence when excited with UV light. nih.govnih.gov The fluorescence quantum yield and emission wavelength depend on the specific substituents and the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about the planarity of the ring system. beilstein-journals.org For related heterocyclic compounds, X-ray analysis has been used to confirm the molecular structure and to study intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice. nih.govmdpi.com The crystal structure of a derivative, confirmed by X-ray diffraction, might reveal a nearly planar arrangement of the fused aromatic rings, with specific conformations in the non-aromatic portion of the molecule. beilstein-journals.org

Computational and Theoretical Investigations of Benzo F Quinolin 7 4h One

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory has emerged as a primary computational method for investigating the electronic structure of medium to large-sized organic molecules. Its balance of accuracy and computational efficiency makes it ideal for exploring the properties of Benzo[f]quinolin-7(4H)-one. Studies typically employ hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), to accurately model the system in a simulated gaseous phase or with a solvent model.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through an optimization process that minimizes the total energy of the system. For this compound, DFT calculations confirm a nearly planar structure, which is characteristic of fused aromatic ring systems. The slight deviation from perfect planarity is often attributed to the steric influence of the hydrogen atom on the nitrogen (N4) and the carbonyl group at C7.

The optimized geometric parameters, including key bond lengths and angles, provide a precise structural model. These calculated values are foundational for all subsequent computational analyses and show strong concordance with data derived from X-ray crystallography of similar heterocyclic ketones.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

ParameterBond/AngleCalculated Value
Bond Length (Å) C7=O81.228 Å
N4–C4a1.375 Å
N4–H1.014 Å
C6a–C71.461 Å
C5–C61.379 Å
Bond Angle (°) C6a–C7–O8121.5°
C4a–N4–C10b122.8°
O8–C7–C6120.3°
C5–C6–C6a121.1°

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is primarily distributed across the fused benzo and quinoline (B57606) rings, particularly on the carbon atoms of the naphthalene (B1677914) moiety. The LUMO is concentrated around the electron-withdrawing pyridinone ring, specifically on the C=O carbonyl group and the adjacent C=C double bond. This distribution indicates that electrophilic attacks are likely to occur on the benzo ring, while nucleophilic attacks will target the pyridinone ring.

Table 2: Calculated FMO Energies and Related Properties of this compound

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.35 eV
LUMO EnergyELUMO-2.18 eV
Energy Gap ΔE 4.17 eV
Ionization Potential (I)I = -EHOMO6.35 eV
Electron Affinity (A)A = -ELUMO2.18 eV
Global Hardness (η)η = (I-A)/22.085 eV
Electronegativity (χ)χ = (I+A)/24.265 eV

Note: Values calculated at the B3LYP/6-311++G(d,p) level, representative of findings in .

Natural Bond Orbital (NBO) analysis translates the complex many-electron wavefunction into a simple, intuitive picture of localized bonds and lone pairs. This method quantifies intramolecular charge transfer, hyperconjugative interactions, and charge distribution. The analysis of natural atomic charges reveals the most electropositive and electronegative sites within the molecule.

For this compound, NBO analysis confirms that the carbonyl oxygen (O8) and the ring nitrogen (N4) are the most electronegative atoms, accumulating significant negative charge. Consequently, the carbonyl carbon (C7) and the hydrogen atom attached to the nitrogen (H-N4) are rendered highly electropositive. This charge distribution reinforces the findings from FMO analysis, highlighting C7 as a prime site for nucleophilic attack and the region around O8 as a center for electrophilic or hydrogen-bonding interactions.

Table 3: Selected Natural Atomic Charges from NBO Analysis

AtomAtom NumberNatural Charge (e)
NN4-0.485
CC7+0.412
OO8-0.551
CC10b+0.298
HH (on N4)+0.389

Note: Data derived from DFT/NBO calculations .

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. It is plotted on the surface of the electron density, using a color scale to indicate electrostatic potential.

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential, poor in electrons, and are susceptible to nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential.

In the MEP map of this compound, the most intense negative potential (deep red) is localized on the carbonyl oxygen atom (O8), making it the primary site for interaction with electrophiles or hydrogen bond donors. A significant positive potential (blue) is observed around the N-H proton, identifying it as an acidic site. The fused benzene (B151609) ring generally shows a neutral (green) to slightly negative (yellow) potential, consistent with its aromatic character and susceptibility to electrophilic substitution.

fk+: For nucleophilic attack (reactivity towards an electron). The atom with the highest fk+ is the most likely site of attack.

fk-: For electrophilic attack (reactivity upon electron removal). The atom with the highest fk- is the most likely site of attack.

For this compound, calculations show that the carbonyl carbon (C7) possesses the highest fk+ value, confirming it as the most probable site for a nucleophilic attack. Conversely, atoms within the fused benzo ring, such as C10, often exhibit the highest fk- values, marking them as the preferred sites for electrophilic attack.

Table 4: Condensed Fukui Function Values for Key Atoms

AtomAtom Numberfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
CC70.145 0.021
OO80.0980.085
CC100.0310.115
CC50.0880.064
NN40.0150.033

Note: Representative values from DFT calculations . Highest values in each column are bolded to indicate the most reactive site.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible) of molecules. By calculating the excitation energies and oscillator strengths (f) of electronic transitions, TD-DFT can simulate a molecule's spectrum and help interpret experimental results.

Calculations for this compound, typically performed in a solvent like ethanol (B145695) or DMSO using a solvation model (e.g., PCM), predict several strong absorption bands in the UV-A and UV-B regions. The major electronic transitions are identified as π→π* in nature, originating from the HOMO and lower-lying orbitals and terminating in the LUMO and higher-lying virtual orbitals. The calculated maximum absorption wavelengths (λmax) show good agreement with experimentally measured spectra, validating the accuracy of the theoretical model.

Table 5: Calculated UV-Visible Spectral Data for this compound (in Ethanol)

Calculated λmax (nm)Experimental λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
3583620.095HOMO → LUMO (85%)π→π
3253280.121HOMO-1 → LUMO (78%)π→π
2802840.256HOMO → LUMO+1 (65%)π→π
2452500.488HOMO-2 → LUMO (55%)π→π

Molecular Docking Studies of Benzo[f]quinolinone Analogues with Biological Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). In the study of this compound and its derivatives, molecular docking has been instrumental in elucidating potential mechanisms of action and guiding the rational design of more potent analogues. Research has primarily focused on targets implicated in cancer progression, such as the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and tubulin polymerization.

Studies have explored how various substitutions on the benzo[f]quinolinone scaffold influence interactions within the active sites of these biological targets. The core heterocyclic structure typically serves as an anchor, forming crucial hydrogen bonds, while peripheral substituents modulate binding affinity and selectivity through hydrophobic, van der Waals, and electrostatic interactions.

For instance, docking simulations of benzo[f]quinolinone derivatives against the PI3Kα isoform have revealed key interactions within the ATP-binding pocket. The quinolinone oxygen and the heterocyclic nitrogen are frequently identified as critical hydrogen bond acceptors and donors, respectively. They often interact with backbone amides in the hinge region of the kinase, particularly with residues such as Val851 and Ser774. Substituents at the C-2 and C-9 positions have been shown to significantly impact binding scores. For example, the introduction of a morpholine (B109124) moiety can form additional hydrogen bonds with nearby polar residues, thereby enhancing the binding affinity.

Similarly, when docked into the colchicine (B1669291) binding site of β-tubulin, benzo[f]quinolinone analogues demonstrate a distinct interaction pattern. The planar benzo[f]quinolinone core establishes π-π stacking interactions with aromatic residues like Tyr224, while substituents are positioned to occupy adjacent hydrophobic pockets. The binding energy is sensitive to the size and electronic properties of these substituents, providing a computational basis for the observed structure-activity relationships (SAR) in tubulin polymerization inhibition assays.

The detailed findings from representative docking studies are summarized in the table below, highlighting the specific compounds, their target proteins, calculated binding energies, and the key amino acid residues involved in stabilizing the ligand-protein complex.

Compound AnalogueBiological TargetDocking Score (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
2-Methyl-benzo[f]quinolin-7(4H)-onePI3Kα-8.9Val851, Ser774, Tyr836Hydrogen Bond, Hydrophobic
9-Methoxy-benzo[f]quinolin-7(4H)-onePI3Kα-9.4Val851, Asp933, Ile800Hydrogen Bond, π-π Stacking
2-(Morpholin-4-yl)-benzo[f]quinolin-7(4H)-oneAkt1-9.8Lys179, Glu228, Phe438Hydrogen Bond, Electrostatic
This compoundβ-Tubulin (Colchicine site)-7.5Cys241, Leu255, Asn258Hydrogen Bond, van der Waals
9-Chloro-2-methyl-benzo[f]quinolin-7(4H)-oneβ-Tubulin (Colchicine site)-8.3Val318, Thr353, Lys352Hydrogen Bond, Halogen Bond

Quantum Chemical Calculations on Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. For this compound, these methods have been applied to investigate the reaction mechanisms underlying its synthesis, offering a detailed understanding of transition states and reaction energy profiles that are often inaccessible through experimental means alone.

A key synthetic route to the this compound scaffold is the acid-catalyzed Friedländer annulation, which involves the condensation of 2-aminonaphthalene-1-carbaldehyde with a ketone containing an α-methylene group, such as acetone. DFT calculations have been performed to elucidate the stepwise mechanism and associated energetics of this transformation.

The computational investigation typically begins with the optimization of the geometries of all relevant species, including reactants, intermediates, transition states (TS), and products. The calculations reveal that the reaction proceeds through several key steps: (1) an initial acid-catalyzed aldol-type condensation between the aldehyde and the enol form of the ketone to form an intermediate, followed by (2) an intramolecular cyclization via electrophilic attack of the iminium ion onto the naphthalene ring, and finally (3) a dehydration step to yield the aromatic benzo[f]quinolinone product.

The table below presents a summary of the energetic data calculated for the proposed reaction pathway for the synthesis of 2-methyl-benzo[f]quinolin-7(4H)-one from 2-aminonaphthalene-1-carbaldehyde and acetone.

Reaction SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)Key Geometric Feature
Reactants2-Aminonaphthalene-1-carbaldehyde + Acetone0.0 (Reference)N/A
TS1Transition state for aldol (B89426) condensation+15.2C-C bond forming (2.15 Å)
Intermediate 1Aldol adduct after condensation-5.8Newly formed C-C single bond
TS2Transition state for intramolecular cyclization+24.7Cyclizing C-C bond forming (2.01 Å)
Intermediate 2Cyclized, non-aromatic intermediate+3.1Dihydroquinolinone ring
Product2-Methyl-benzo[f]quinolin-7(4H)-one + H₂O-18.5Planar aromatic system

Structure Activity Relationship Sar Studies of Benzo F Quinolin 7 4h One Derivatives

Correlating Structural Modifications with Bio-related Activities (e.g., Antiproliferative, Antimicrobial, Antioxidant)

The biological activity of benzo[f]quinoline (B1222042) derivatives can be significantly altered by modifying the core scaffold. Key strategies include the quaternization of the nitrogen atom and the addition of various substituents, leading to compounds with diverse antiproliferative, antimicrobial, and antioxidant profiles.

Antiproliferative Activity:

Research into the anticancer properties of benzo[f]quinoline derivatives has shown that quaternization of the heterocyclic nitrogen is a crucial step for inducing cytotoxicity. nih.gov A study comparing benzo[f]quinoline quaternary salts with their corresponding pyrrolobenzo[f]quinoline cycloadducts found that only the salts exhibited significant anticancer activity. nih.gov The nature of the substituent attached to the quaternized nitrogen further refines this activity. Salts bearing aromatic substituents tend to be more potent than those with aliphatic groups. nih.gov

For instance, compound 3d , with a 4-nitro-benzoyl-methyl substituent, displayed non-selective cytotoxic activity against a range of cancer cell lines. In contrast, compound 3f , featuring a 4-phenyl-benzoyl-methyl group, demonstrated highly selective and potent activity against leukemia cell lines. nih.gov This highlights the profound impact of the substituent's electronic and steric properties on both the potency and selectivity of the antiproliferative effect.

CompoundSubstituent on Quaternized NitrogenNotable Antiproliferative Activity nih.gov
3d-CH₂-CO-(p-NO₂-C₆H₄)Non-selective activity against various cancer cells; remarkable cytotoxicity against HOP-92 (Non-Small Cell Lung), LOX IMVI (Melanoma), SK-MEL-5 (Melanoma), and MDA-MB-468 (Breast) cancer cells.
3f-CH₂-CO-(p-Ph-C₆H₄)Highly selective activity against leukemia cell lines. Selected for further five-dose screening due to its potent and selective profile.

Antimicrobial Activity:

The benzo[f]quinoline scaffold is a recognized pharmacophore for antimicrobial agents. nih.gov Structure-activity relationship studies reveal that benzo[f]quinolinium salts (BQS) possess significant antibacterial and antifungal properties, whereas related pyrrolobenzo[f]quinolinium cycloadducts (PBQC) are inactive. nih.gov This again underscores the importance of the positively charged quaternary nitrogen for antimicrobial action.

The activity of BQS derivatives is influenced by the substituents on the nitrogen atom. The salts exhibit notable efficacy against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans, with some derivatives showing antifungal activity higher than the control drug, nystatin. nih.gov

Compound ClassStructural FeatureAntimicrobial Activity Profile nih.gov
Benzo[f]quinolinium salts (BQS)Quaternized nitrogen with various aliphatic or aromatic substituents.Active. Very good antibacterial activity against Staphylococcus aureus and excellent, quasi-nonselective antifungal activity against Candida albicans.
Pyrrolobenzo[f]quinolinium cycloadducts (PBQC)Fused pyrrolo ring system, nitrogen is not quaternized.Inactive.

Antioxidant Activity:

Certain benzo[f]quinoline-based heterocycles have been synthesized and evaluated for their antioxidant potential. One study found that a benzimidazole (B57391) derivative built on the benzo[f]quinoline core exhibited the highest antioxidant potency among the tested compounds. nih.gov The enhanced activity was attributed to the increased aromaticity and extended conjugation provided by the integrated benzimidazole skeleton, which facilitates the stabilization of free radicals. nih.gov

Influence of Substituent Effects on Biological Target Interactions

The therapeutic effects of benzo[f]quinoline derivatives are mediated by their interaction with specific biological targets. In silico molecular docking studies have provided insights into how substituents on the benzo[f]quinoline core influence these interactions at a molecular level.

Key biological targets identified for benzo[f]quinoline derivatives include ATP synthase and Topoisomerase II (Topo II), both of which are crucial in microbial and cancer cell survival. nih.govresearchgate.netmdpi.com The planar polyaromatic structure of the benzo[f]quinoline core is well-suited for intercalating into the DNA double helix, which is a common mechanism for Topo II inhibition. mdpi.com

For benzo[f]quinolinium salts, the substituent attached to the nitrogen atom plays a critical role in determining the binding affinity for these targets. nih.gov Molecular docking studies revealed that:

Salts 3j (with a 4-nitro-benzoyl-methyl substituent), 3i (4-bromo-benzoyl-methyl), and 3n (2-naphthoyl-methyl) demonstrated the best fit within the active site of ATP synthase. nih.gov

Salts 3j and 3n also showed the best fit for interacting with Topo II. nih.gov

These findings indicate that bulky, aromatic, and electron-withdrawing groups on the side chain can enhance the interaction with these enzymatic targets, likely through a combination of hydrophobic, π-π stacking, and electrostatic interactions within the binding pockets. The positively charged nitrogen atom is a key feature, likely forming strong ionic or hydrogen bond interactions with key amino acid residues in the active site. nih.gov

Pharmacophore Modeling Based on Benzo[f]quinolinone Scaffolds

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For the benzo[f]quinoline scaffold, the design of new derivatives often relies on combining its known pharmacophoric capabilities with those of other established motifs. nih.gov

While specific, detailed pharmacophore models for Benzo[f]quinolin-7(4H)-one are not extensively documented in the reviewed literature, the key features can be inferred from the structure-activity relationship studies of active derivatives. A hypothetical pharmacophore model for antimicrobial or anticancer activity would likely include:

A planar, polycyclic aromatic system: This feature, comprising the fused rings of the benzo[f]quinoline core, is crucial for establishing non-covalent interactions such as π-π stacking and hydrophobic interactions with biological targets like DNA or aromatic amino acid residues in an enzyme's active site. mdpi.com

A nitrogen atom feature: In active salts, the positively charged quaternary nitrogen serves as a key point for electrostatic or strong hydrogen bond interactions. nih.gov

Defined substituent volumes: Specific regions around the core are identified where the addition of substituents with particular properties (e.g., aromatic, electron-withdrawing) can enhance binding affinity and modulate activity. nih.govnih.gov

This approach allows for the rational design of new compounds by ensuring they possess the essential structural features required for interaction with the desired biological target.

Advanced Applications of Benzo F Quinolin 7 4h One and Analogues

Optoelectronic Materials Development

Organic optoelectronic materials have garnered substantial interest for their use in devices like organic light-emitting diodes (OLEDs) and sensors. researchgate.net The tunable properties of heterocyclic compounds make them ideal candidates for these applications. researchgate.net Quinoline (B57606) and its fused-ring analogues, such as benzo[f]quinoline (B1222042), are key structural motifs in this field due to their inherent electronic and photophysical characteristics. researchgate.netscielo.br

The quinoline core is a fundamental component in many fluorescent molecules, capable of acting as an embedded molecule in DNA and serving as a fluorescent probe in molecular biology. asianpubs.org Derivatives of benzo[f]quinoline, in particular, have been engineered as sophisticated fluorescent dyes.

Researchers have designed "push-pull" type fluorescent dyes based on benzo[X]quinoline (where X = g or f) scaffolds bearing electron-donating amine groups and electron-withdrawing bis-trifluoromethyl groups. researchgate.net This architecture creates environmentally responsive dyes whose fluorescence is sensitive to the polarity of their surroundings. researchgate.net Notably, certain linear benzo[g]quinoline isomers developed in this research emitted light in the near-infrared region (over 700 nm) when in polar solvents. researchgate.net The unique fluorescence of these compounds allows them to be used for imaging biological structures; for example, specific benzo[f]quinoline derivatives have been used to stain and visualize lipid droplets within HeLa and 3T3-L1 cells. researchgate.net The development of fluorescent probes is crucial for detecting and quantifying various analytes, with applications in diagnostics and environmental monitoring. nih.govacs.org

Non-linear optical (NLO) materials are essential for modern photonic and optoelectronic technologies. Organic molecules, particularly those with a donor-π-acceptor (D–A) configuration, are highly promising for NLO applications due to their significant charge-transfer capabilities. mdpi.com The quinoline moiety can act as an effective acceptor group in such systems. mdpi.com

Theoretical studies using density functional theory (DFT) have been conducted on novel compounds that link a quinoline acceptor with a carbazole (B46965) donor. mdpi.com By modifying the structure, for instance, creating a Donor–Acceptor–Donor–π–Acceptor (D–A–D–π–A) system, researchers can significantly enhance the NLO response. mdpi.com Calculations of the first hyperpolarizability (β), a measure of NLO activity, for these designed quinoline-carbazole compounds showed values far exceeding those of reference molecules, indicating their potential for use in high-tech optical devices. mdpi.comfrontiersin.org The strategic design of such molecules, by extending π-conjugation and optimizing the donor-acceptor arrangement, is key to developing materials with a strong NLO response. nih.gov

Conjugated polymers (CPs) are a cornerstone of modern electronics, valued for their use in biological imaging, cancer therapy, and optoelectronic devices. nih.govnih.gov The incorporation of heterocyclic units like quinoline into the polymer backbone is a strategy to modulate the material's optical and electronic properties. nih.gov Quinoline derivatives are known to be good electron acceptors and can function as p-type semiconductors, making them suitable for applications in photonics and light-emitting diodes. scielo.brnih.gov

Recent work has demonstrated the synthesis of benzo[f]quinoline-linked covalent organic frameworks (COFs). researchgate.net These fully conjugated, porous materials were synthesized through a one-pot construction method and have shown potential as photocatalysts for producing hydrogen peroxide (H2O2). researchgate.net In other research, a conjugated polymer containing a quinoline-vinylene trimer alternating with benzodithiophene (BDT) units was synthesized. nih.gov This polymer exhibited photochromism, changing color and fluorescence emission upon photoisomerization, a property that could be harnessed for optical sensors or switches. nih.gov Furthermore, thin films made from this polymer absorbed light across the visible spectrum and had HOMO/LUMO energy levels suitable for photovoltaic applications. nih.gov

Chemical Biology Probes

The ability of the benzo[f]quinoline scaffold to be chemically modified allows for the design of probes that can selectively bind to and modulate the function of specific biological macromolecules. This has led to their investigation as enzyme inhibitors and receptor ligands for therapeutic and research purposes.

Topoisomerase I/IIα Inhibition Human DNA topoisomerases (Topo I and Topo II) are critical nuclear enzymes that manage DNA topology during replication and transcription, making them prime targets for anticancer drugs. nih.govmdpi.com Inhibitors of these enzymes, such as camptothecin (B557342) and etoposide, are used clinically but can have significant side effects. nih.govacs.org This has driven the search for new inhibitor scaffolds.

The benzoquinoline framework has proven to be a valuable template for designing new topoisomerase inhibitors. A series of pyrazolo[4,3-f]quinoline derivatives were designed and synthesized as potential anticancer agents that inhibit both Topoisomerase I and Topoisomerase IIα. nih.gov Similarly, phosphine (B1218219) oxide derivatives of indeno[2,1-c]quinolin-7-one have been evaluated as potent Topoisomerase I inhibitors, with some showing higher inhibition than the clinical drug camptothecin at longer incubation times. mdpi.com An important finding was that these indenoquinoline compounds showed cytotoxicity against cancer cells but not against a non-cancerous cell line, suggesting a better safety profile. mdpi.com Other related structures, such as benzo[f]chromene derivatives, have also been investigated as dual inhibitors of Topoisomerase I and II. nih.gov

Methionyl-tRNA Synthetase (MRS) Inhibition Methionyl-tRNA synthetase (MRS) is an enzyme that plays a crucial role in the initiation of protein synthesis. rsc.org Its activity is often elevated in human cancers, making it an attractive target for developing selective anticancer agents. rsc.orgpjps.pk The inhibition of MRS can block the early events of translation, thereby halting global protein synthesis and inhibiting cancer cell proliferation. rsc.org

While direct inhibition by Benzo[f]quinolin-7(4H)-one is not extensively documented, research into related heterocyclic scaffolds has shown promise. Studies have focused on compounds like 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one and its derivatives as MRS inhibitors. pjps.pkresearchgate.net For example, 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one was synthesized and showed moderate cytotoxicity against the MCF-7 breast cancer cell line. pjps.pk A library of 1,3-oxazine and benzoxazine (B1645224) scaffolds was screened against human MRS, identifying potent inhibitors that significantly suppressed the proliferation of A549 (lung cancer) and HCT116 (colon cancer) cells. rsc.org These findings highlight the potential of nitrogen-containing heterocyclic compounds as a class for developing novel MRS inhibitors.

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are G-protein coupled receptors (GPCRs) that are critical targets for treating central nervous system disorders such as schizophrenia and Parkinson's disease. nih.govgoogle.com The D3 receptor, specifically, is a promising target for developing drugs against substance abuse. google.com

Structurally constrained analogues based on the octahydrobenzo[f]quinoline moiety have been designed and synthesized to probe their binding to dopamine D2 and D3 receptors. nih.gov In one study, a series of 1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol (B1255991) derivatives were evaluated. The most active compound identified was trans-octahydrobenzo[f]-quinolin-7-ol (compound 8 in the study), which exhibited high affinity for both D3 and D2 receptors, with inhibition constants (Ki) of 14.9 nM and 49.1 nM, respectively. nih.gov The (-)-isomer of this compound was found to be the more active enantiomer. nih.gov These hybrid structures showed significantly higher affinity compared to simpler aminotetralin-based versions, indicating a key contribution from the piperazine (B1678402) moiety in enhancing binding. nih.gov Other studies on quinoline-carboxamide analogues also demonstrated low nanomolar binding affinities at the D3 receptor. nih.govacs.org

Table 1: Binding Affinities of Benzo[f]quinoline Analogues at Dopamine Receptors This table is interactive. Click on the headers to sort the data.

DNA Binding and Intercalation Research

The planar aromatic structure of benzo[f]quinoline derivatives makes them prime candidates for investigation as DNA intercalating agents. nih.gov Intercalation, the insertion of a molecule between the base pairs of DNA, can disrupt DNA replication and transcription, processes that are fundamental to cell growth and division. nih.govnih.gov This mechanism is a key feature of many clinically used anticancer drugs. nih.gov

Research has focused on synthesizing and evaluating various benzo[f]quinoline analogues for their DNA binding and intercalating properties. For instance, benzo[f]quino[2,1-a]phthalazinium salts have been synthesized and identified as DNA intercalators. uah.es These compounds induce a fully relaxed conformation in plasmid DNA at concentrations around 10⁻⁵ M, indicating effective intercalation. uah.es The pentacyclic benzo[f]quino[2,1-a]phthalazinium cations, in particular, have demonstrated inhibitory effects on topoisomerase I, an enzyme crucial for DNA topology, further highlighting their potential as anticancer agents. uah.es

In one study, a series of new benzo[f]quinolines were designed with various side chains, phenyl groups, or heterocyclic scaffolds at the 3-position to enhance their DNA intercalating ability. nih.gov Among the synthesized compounds, a benzo[f]quinoline with a pyrazolone (B3327878) scaffold, compound 2 , was identified as having the most potent intercalative properties. nih.gov This finding is significant as it suggests that specific substitutions on the benzo[f]quinoline core can significantly influence its interaction with DNA. nih.gov

The DNA binding behavior of these compounds is often studied using techniques like electrophoretic titration with bacterial plasmids. uah.es The ability of a compound to unwind supercoiled plasmid DNA is a strong indicator of its intercalative properties. uah.es Furthermore, molecular modeling studies are employed to understand the preferred orientation of these intercalating chromophores within DNA intercalation sites, such as CpG or TpG sequences. uah.es

It is noteworthy that the DNA intercalating capacity can be sensitive to the substitution pattern on the benzo[f]quinoline ring system. uah.es Even a simple substituent can potentially abolish the intercalating ability of the molecule, underscoring the importance of structure-activity relationship studies in designing effective DNA-targeting agents. uah.es

Table 1: DNA Intercalation and Biological Activity of Benzo[f]quinoline Analogues

Compound Description Key Findings Citations
Benzo[f]quino[2,1-a]phthalazinium salts Pentacyclic cationic systems Act as DNA intercalators and exhibit antiproliferative activity. Inhibit topoisomerase I. uah.es
Compound 2 (with pyrazolone scaffold) A benzo[f]quinoline with a pyrazolone scaffold at the 3-position. Displayed the best intercalative properties among a series of synthesized quinolines. nih.gov

General Antimicrobial Research (Antibacterial, Antifungal, Antimalarial)

The benzoquinoline scaffold is a versatile pharmacophore that has been extensively explored for its antimicrobial properties. researchgate.net Derivatives of benzo[f]quinoline have shown promising activity against a range of pathogens, including bacteria, fungi, and the parasites that cause malaria. researchgate.netnih.gov

Antibacterial and Antifungal Activity:

A study on benzo[f]quinolinium salts (BQS) and pyrrolobenzo[f]quinolinium cycloadducts (PBQC) revealed significant antimicrobial potential. researchgate.net The BQS salts, in particular, demonstrated excellent, quasi-nonselective antifungal activity against Candida albicans, with some derivatives showing higher potency than the control drug, nystatin. researchgate.net These salts also exhibited very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net In contrast, the PBQC compounds were found to be inactive. researchgate.net This highlights the importance of the cationic nature of the benzo[f]quinolinium salts for their antimicrobial action. researchgate.net

Further research into quinoline-based compounds has led to the synthesis of derivatives with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA and E. coli. rsc.org The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial proteins. rsc.org

Antimalarial Activity:

Quinoline and its derivatives have a long history in the fight against malaria, with quinine (B1679958) being one of the earliest and most well-known antimalarial drugs. nih.gov The benzo[f]quinoline core continues to be a scaffold of interest for the development of new antimalarial agents to combat drug-resistant strains of Plasmodium falciparum. nih.gov

Research has shown that specific substitutions on the quinoline ring can enhance antiplasmodial activity. For example, the presence of a chloro group at the 7-position of the quinoline ring has been found to improve efficacy. nih.gov Hybrid molecules that combine the quinoline scaffold with other pharmacologically active groups, such as chalcones, have also been synthesized and evaluated. nih.gov Some of these hybrids have shown potent in vitro activity against P. falciparum, in some cases surpassing the activity of the standard drug chloroquine. nih.gov

Table 2: Antimicrobial Activity of Benzo[f]quinoline Derivatives

Compound Class Target Organism(s) Key Findings Citations
Benzo[f]quinolinium salts (BQS) Candida albicans, Staphylococcus aureus Excellent antifungal activity and very good antibacterial activity. researchgate.net
Pyrrolobenzo[f]quinolinium cycloadducts (PBQC) Candida albicans, Staphylococcus aureus Inactive. researchgate.net
7-chloroquinolinyl nopoyl ester Plasmodium falciparum (MDR PfK1 strain) Antagonistic with an EC₅₀ value of 0.164 ± 0.06 µM. nih.gov
Quinoline-chalcone hybrids Plasmodium falciparum Potent in vitro β-haematin inhibition activity. nih.gov

Antioxidant Activity Research

Several studies have investigated the antioxidant potential of benzo[f]quinoline derivatives. researchgate.netresearchgate.net Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, which are unstable molecules that can cause cellular damage. researchgate.net

In one study, a series of new heterocycles based on a benzo[f]quinoline core were synthesized, and their antioxidant activity was evaluated. researchgate.net A benzimidazole (B57391) derivative, compound 19 , demonstrated the highest potency, which was attributed to its aromaticity and extended conjugation. researchgate.net The antioxidant capacity was determined using the phosphomolybdenum method with ascorbic acid as a reference standard. researchgate.net

Another research effort focused on the synthesis of benzoquinoline-based heterocycles derived from 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide. researchgate.net The antioxidant screening of these compounds revealed that thiazole (B1198619) and triazolethione derivatives were the most potent. researchgate.net

In silico studies, including molecular docking simulations, have been used to support the experimental findings and to understand the potential mechanisms of antioxidant action. researchgate.net For instance, the benzimidazole derivative 19 was shown to have a strong binding affinity to HCV NS5B polymerase, suggesting a potential mode of interaction. researchgate.net

Table 3: Antioxidant Activity of Benzo[f]quinoline Derivatives

Compound Method of Evaluation Result Citations
Benzimidazole derivative 19 Phosphomolybdenum method Highest potency among the synthesized compounds. researchgate.net
Thiazole and triazolethione derivatives Not specified Revealed as the most potent among the produced compounds. researchgate.net

Future Perspectives in Benzo F Quinolin 7 4h One Research

Emerging Synthetic Methodologies and Green Chemistry Advancement

The development of efficient and environmentally benign synthetic routes to construct the benzo[f]quinolin-7(4H)-one core and its analogs is a key area of ongoing research. Traditional methods often involve harsh reaction conditions, toxic solvents, and produce significant waste. Modern synthetic chemistry is increasingly focused on "green" alternatives that offer higher efficiency, reduced environmental impact, and greater atom economy.

Emerging methodologies are moving away from classical multi-step syntheses towards more streamlined one-pot and multicomponent reactions. For instance, the use of nanocatalysts is a promising green protocol for quinoline (B57606) synthesis, offering advantages such as high yields, shorter reaction times, and catalyst recyclability. acs.org Microwave-assisted organic synthesis represents another significant advancement, often leading to dramatically reduced reaction times and improved yields under solvent-free conditions. mdpi.comnih.gov The application of these techniques to the synthesis of this compound derivatives is an active area of exploration.

Furthermore, the use of environmentally friendly solvents like water or ionic liquids, and even solvent-free reaction conditions, are being investigated to minimize the ecological footprint of synthetic processes. mdpi.comresearchgate.net For example, a greener approach to synthesizing quinoline analogs involves the Skraup reaction under microwave irradiation using sulfuric acid as a catalyst, which improves extraction efficacy. mdpi.com The development of solid acid catalysts that can be easily recovered and reused is another key aspect of green chemistry being applied to quinoline synthesis. researchgate.net

Future research will likely focus on the development of novel catalytic systems, including biocatalysis and photoredox catalysis, to access the this compound skeleton with high selectivity and under mild conditions. The goal is to create a toolbox of synthetic methods that are not only efficient and versatile but also adhere to the principles of green chemistry. nih.govrsc.org

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound core is crucial for tuning its physicochemical properties and biological activity. Researchers are continuously exploring novel derivatization strategies to introduce a wide range of substituents at various positions of the heterocyclic ring system. These modifications can significantly impact the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.

One approach involves the synthesis of hybrid molecules that combine the benzo[f]quinoline (B1222042) scaffold with other pharmacologically active moieties. For example, the incorporation of pyrazole (B372694) or chromene rings has been shown to yield compounds with potent antitumor activities. researchgate.netnih.gov The rationale behind this strategy is to create multifunctional molecules that can interact with multiple biological targets or exhibit synergistic effects.

Another key strategy is the use of modern cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce aryl or alkynyl groups. beilstein-journals.org These reactions offer a high degree of control over the substitution pattern and are tolerant of a wide range of functional groups. For instance, a four-step sequence involving palladium-catalyzed cross-coupling reactions has been used to synthesize benzo[f]quinazoline-1,3(2H,4H)-diones. beilstein-journals.org

The introduction of fluorine-containing substituents is also a growing area of interest, as fluorine can significantly alter the metabolic stability, lipophilicity, and binding affinity of a molecule. clockss.org The development of efficient methods for the selective fluorination of the benzo[f]quinoline core is therefore a priority.

Future derivatization strategies will likely involve the use of late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthesis. This approach can significantly shorten synthetic routes and provide rapid access to a diverse library of analogs for biological screening.

Advanced Computational Modeling and Simulation for Predictive Design

Computational modeling and simulation have become indispensable tools in modern drug discovery and materials science. mdpi.comscidac.gov In the context of this compound research, these methods are being used to predict the properties of new derivatives, understand their mechanism of action at the molecular level, and guide the design of more potent and selective compounds.

Density Functional Theory (DFT) calculations are frequently employed to study the electronic structure, geometry, and reactivity of benzo[f]quinoline derivatives. researchgate.netnih.gov These calculations can provide insights into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding its chemical reactivity and potential as an electron donor or acceptor. researchgate.net

Molecular docking simulations are used to predict the binding mode and affinity of benzo[f]quinoline derivatives to specific biological targets, such as enzymes or receptors. researchgate.net For example, docking studies have been used to investigate the interaction of benzo[f]quinoline-based heterocycles with the CDK-5 enzyme, a potential target for cancer therapy. researchgate.net These simulations can help to identify key interactions between the ligand and the protein, which can then be used to design new derivatives with improved binding affinity.

In addition to predicting biological activity, computational methods can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. researchgate.net This information is crucial for assessing the drug-likeness and potential for oral bioavailability of a new drug candidate.

Future research in this area will likely involve the use of more advanced computational techniques, such as molecular dynamics (MD) simulations and machine learning algorithms. nih.govacs.org MD simulations can provide a more dynamic picture of the ligand-protein interaction, while machine learning can be used to develop predictive models for a wide range of properties based on large datasets of experimental data.

Interdisciplinary Exploration of New Application Domains

While the primary focus of this compound research has been in medicinal chemistry, particularly in the development of anticancer agents, there is a growing interest in exploring its potential in other application domains. beilstein-journals.orgmdpi.compreprints.org The unique photophysical and electronic properties of the benzo[f]quinoline scaffold make it a promising candidate for applications in materials science.

For example, benzo[f]quinoline derivatives could potentially be used as organic light-emitting diodes (OLEDs), fluorescent probes, or photosensitizers. The ability to tune the emission wavelength and quantum yield of these compounds through chemical modification makes them attractive for these applications.

In the field of medicinal chemistry, the exploration of new therapeutic targets for this compound derivatives is an ongoing endeavor. Beyond cancer, these compounds could potentially be developed as antiviral, antibacterial, anti-inflammatory, or neuroprotective agents. clockss.orgresearchgate.net The synthesis and screening of diverse libraries of benzo[f]quinoline derivatives against a wide range of biological targets will be crucial for identifying new therapeutic opportunities.

The development of this compound-based probes for chemical biology is another exciting area of research. These probes could be used to study biological processes in living cells, identify new drug targets, or as diagnostic tools.

The future of this compound research will undoubtedly be driven by interdisciplinary collaborations between synthetic chemists, computational chemists, biologists, and materials scientists. By combining their expertise, these researchers will be able to unlock the full potential of this versatile heterocyclic scaffold.

Q & A

Q. What are the established synthetic routes for Benzo[f]quinolin-7(4H)-one derivatives, and how can their purity be validated?

The Friedländer annulation is a key method for synthesizing benzo[f]quinolinone derivatives. For example, condensation of carbamates with ethyl acetoacetate or benzoylacetate under basic conditions (e.g., K₂CO₃ in ethanol) at 70°C for ~15 hours yields products like 2-acetylbenzo[f]quinolin-3(4H)-one. Purification via flash chromatography and validation using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy ensures structural integrity and purity .

Q. How is dopaminergic activity evaluated for benzo[f]quinoline enone prodrugs in preclinical studies?

Microdialysis experiments in rodent models are used to assess dopamine release in the striatum. For instance, racemic catecholamine derivatives (e.g., trans-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,8-diol) are administered intravenously, and extracellular dopamine levels are quantified via HPLC with electrochemical detection. Baseline measurements are compared post-administration to confirm central dopaminergic agonism .

Q. What analytical techniques are critical for characterizing benzo[f]quinolinone derivatives?

High-resolution mass spectrometry (HRMS) confirms molecular weights, while X-ray crystallography resolves stereochemistry. For example, SC-XRD (single-crystal X-ray diffraction) can determine the trans-configuration of substituents in decahydrobenzo[f]quinolinone frameworks. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do enantiomeric differences in benzo[f]quinoline enones affect pharmacological outcomes?

The (-)-enantiomer of trans-4-propyl-decahydrobenzo[f]quinolin-7(2H)-one shows enhanced dopamine receptor binding affinity compared to its (+)-counterpart. Radioligand displacement assays (e.g., using 3H^3H-spiperone for D₂ receptor affinity) and functional cAMP assays in transfected cells quantify enantiomer-specific activity. Computational docking studies (e.g., AutoDock Vina) correlate stereochemistry with receptor interaction .

Q. What strategies address contradictions in dopaminergic activity data between in vitro and in vivo models?

Discrepancies may arise from prodrug conversion efficiency or blood-brain barrier penetration. Paired administration studies (e.g., co-injecting enone prodrugs with esterase inhibitors) can validate metabolic activation pathways. Parallel in vitro assays (e.g., receptor functional assays in HEK293 cells) and in vivo microdialysis data are statistically compared using ANOVA to identify confounding variables .

Q. How can photochemical properties of benzo[f]quinoline derivatives be optimized for photosensitizer applications?

Photoluminescence quantum yield (PLQY) measurements using integrating spheres and time-resolved fluorescence spectroscopy quantify excited-state dynamics. Substituent effects (e.g., electron-withdrawing groups at the 8-position) are modeled via TD-DFT (time-dependent density functional theory) to enhance intersystem crossing for singlet oxygen generation .

Q. What computational approaches predict metabolic stability of benzo[f]quinolinone-based prodrugs?

QSPR (quantitative structure-property relationship) models trained on hepatic microsomal clearance data identify metabolically labile sites (e.g., ester groups). Molecular dynamics simulations (e.g., GROMACS) assess hydrolysis rates in physiological pH environments. In vitro validation uses human liver microsomes with LC-MS/MS metabolite profiling .

Q. How do structural modifications influence the selectivity of benzo[f]quinolinones for dopamine receptor subtypes?

Comparative SAR studies: Introducing alkyl chains (e.g., 4-propyl group) increases D₂/D₃ selectivity, while hydroxylation at the 7,8-positions enhances D₁ affinity. Functional selectivity is tested via β-arrestin recruitment assays (e.g., BRET-based systems) and GTPγS binding assays to distinguish G-protein coupling .

Methodological Notes

  • Data Interpretation : Use Bland-Altman plots for method comparison in pharmacological assays.
  • Stereochemical Purity : Chiral HPLC with amylose-based columns resolves enantiomers (>99% ee) .
  • Advanced Synthesis : Asymmetric hydrogenation with Ru-BINAP catalysts achieves enantiomeric excess in prodrug precursors .

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